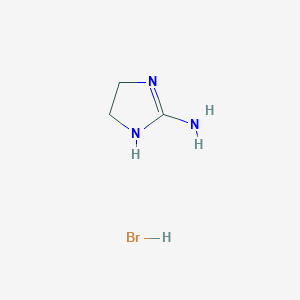

Imidazolidin-2-imine hydrobromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43631. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3.BrH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLLZZGRLNCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30879-89-1 | |

| Record name | NSC43631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | imidazolidin-2-imine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Imidazolidin-2-imine Hydrobromide from Cyanogen Bromide

This whitepaper provides a comprehensive technical overview for the synthesis of Imidazolidin-2-imine hydrobromide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The guide details a robust protocol starting from the reaction of ethylenediamine with cyanogen bromide, grounded in established chemical principles. Emphasis is placed on understanding the reaction mechanism, ensuring procedural safety, and validating the final product through rigorous analytical characterization. This document is intended for an audience of trained researchers, scientists, and professionals in drug development with experience in synthetic organic chemistry.

Strategic Overview & Mechanistic Rationale

The synthesis of this compound is achieved through a direct and efficient substitution-cyclization reaction between ethylenediamine and cyanogen bromide[1]. The core of this transformation lies in the nucleophilic character of the primary amine groups in ethylenediamine and the electrophilic nature of the carbon atom in cyanogen bromide[2][3].

The reaction is proposed to proceed via a two-step mechanism:

-

Initial Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a linear N-cyano-ethylenediamine intermediate.

-

Intramolecular Cyclization: The second, pendant amine group of the intermediate then performs an intramolecular nucleophilic attack on the nitrile carbon. This 5-exo-trig cyclization is sterically and electronically favored, leading to the formation of the five-membered imidazolidine ring. The resulting 2-iminoimidazolidine is protonated by the hydrobromic acid generated in situ, yielding the stable hydrobromide salt.

Caption: Figure 1: Proposed Reaction Mechanism

Paramount Importance of Safety: Handling Cyanogen Bromide

Cyanogen bromide is a highly toxic and corrosive solid that requires stringent safety protocols.[4][5][6] It is fatal if inhaled, swallowed, or absorbed through the skin.[7] A critical hazard is its reaction with moisture, water, or acids, which rapidly decomposes the compound to release highly toxic and flammable hydrogen cyanide (HCN) gas.[5][6][7]

All operations involving cyanogen bromide must be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

-

Eye Protection: Chemical splash goggles and a full-face shield are required.[5][8]

-

Skin Protection: A lab coat, long pants, and closed-toed shoes are essential.[6] Wear double-layered nitrile rubber gloves, ensuring the outer glove is tucked over the sleeve of the lab coat.[6][8]

-

Respiratory Protection: In addition to a fume hood, a properly fitted respirator with cartridges appropriate for cyanides may be necessary depending on the scale and specific workplace conditions.[6]

Emergency Preparedness:

-

An emergency shower and eyewash station must be immediately accessible.[5]

-

A cyanide antidote kit should be available, and personnel must be trained in its use.[6]

-

Spill kits containing absorbent materials suitable for cyanogen bromide (e.g., dry sand or earth) must be on hand. Do NOT use water to clean up spills. [5][7]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 6.01 g (0.10 mol) | Anhydrous, freshly distilled |

| Cyanogen Bromide | CBrN | 105.92 | 10.59 g (0.10 mol) | Handle with extreme caution[3] |

| Ethanol (200 Proof) | C₂H₅OH | 46.07 | 250 mL | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous, for washing |

Step-by-Step Synthesis Workflow

Sources

- 1. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]

- 2. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 3. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 4. in.nau.edu [in.nau.edu]

- 5. nj.gov [nj.gov]

- 6. research.uga.edu [research.uga.edu]

- 7. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Physicochemical Properties of Imidazolidin-2-imine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidin-2-imine hydrobromide, a cyclic guanidine derivative, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As the hydrobromide salt of 2-amino-2-imidazoline, its structure features a highly basic guanidinium moiety constrained within a five-membered ring. This structural motif is found in various biologically active compounds, making a thorough understanding of its fundamental physicochemical properties essential for its effective use in research and development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for its handling, formulation, and application. The narrative moves beyond a simple recitation of data, delving into the causality behind these properties and providing validated experimental protocols for their determination.

Chemical and Physical Identity

A clear identification of a compound is the foundation of any scientific investigation. This compound is cataloged under several identifiers, which are crucial for accurate documentation and information retrieval.

| Property | Value | Source |

| IUPAC Name | 4,5-dihydro-1H-imidazol-2-amine;hydrobromide | [PubChem][1] |

| Synonyms | 2-Amino-2-imidazoline hydrobromide, 2-Iminoimidazolidine HBr | [PubChem][1] |

| CAS Number | 30879-89-1 | [PubChem][1] |

| Molecular Formula | C₃H₈BrN₃ | [PubChem][1] |

| Molecular Weight | 166.02 g/mol | [PubChem][1] |

| Canonical SMILES | C1CN=C(N1)N.Br | [PubChem][1] |

| InChIKey | WKRLLZZGRLNCQP-UHFFFAOYSA-N | [PubChem][1] |

Structure:

Caption: Acid-Base Equilibrium of Imidazolidin-2-imine.

Chemical Stability

The chemical stability of a compound determines its shelf-life and its compatibility with different formulation excipients and physiological conditions. For this compound, the primary potential degradation pathway is the hydrolysis of the imine (C=N) bond.

Studies on related 4-imino-imidazolidin-2-ones have shown that this hydrolysis is acid-catalyzed. [2]The imine is protonated under acidic conditions, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. However, the guanidinium group itself is generally stable, though sterically hindered guanidines have shown greater resistance to hydrolysis under process conditions. [3] Self-Validating System: A robust stability-indicating analytical method, typically HPLC, is essential. In such a method, the appearance of degradation products is monitored over time under stressed conditions (e.g., elevated temperature, varying pH, exposure to light). The method is considered self-validating if it can resolve the parent compound from all potential degradants, ensuring that a decrease in the parent peak area corresponds to an increase in the degradant peak areas.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of the core physicochemical properties discussed. These protocols are based on standard, widely accepted laboratory practices.

Protocol for Melting Point Determination (Capillary Method)

This method relies on visually observing the temperature at which a small sample of solid in a capillary tube transitions to a liquid. [4][5][6] Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a capillary melting point tube into the sample powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 2-3 mm. [5]2. Apparatus Setup: Place the capillary tube into the sample holder of a melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range.

-

Accurate Determination: Prepare a new sample. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.

-

Observation: Once the temperature is within the 15-20 °C range, reduce the heating rate to 1-2 °C/min.

-

Record Temperatures: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound. [7][8][9][10]

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaking water bath or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining undissolved solid.

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with the same compound.

-

Calculation: The determined concentration of the saturated filtrate represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds that contain a chromophore near the ionization site, which results in a pH-dependent UV-Vis spectrum. [11][12][13][14] Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to pH 12).

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Then, add a small, fixed volume of the compound's stock solution to each well, ensuring the final organic solvent concentration is low (e.g., <1% v/v) to minimize its effect on the pH and pKa.

-

Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.

-

Data Analysis: a. Identify one or more wavelengths where the absorbance changes significantly with pH. b. Plot absorbance at these chosen wavelengths versus pH. c. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal. d. Alternatively, use specialized software to fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Conclusion

This compound is a crystalline solid characterized by a highly basic guanidinium core. Its physicochemical profile is dominated by its nature as an organic salt, predicting high thermal stability and significant aqueous solubility. The pKa of its conjugate acid is expected to be in the range of a strong organic base, ensuring it is predominantly in its cationic form under physiological conditions. While susceptible to acid-catalyzed hydrolysis at the imine bond, the core structure is generally robust. The standardized protocols provided herein offer a reliable framework for the experimental determination of its key properties, ensuring data integrity and reproducibility. A comprehensive understanding of these physicochemical attributes is indispensable for any researcher aiming to leverage this compound in synthetic chemistry or drug discovery endeavors.

References

-

Amino acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 22, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 22, 2026, from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaguideline. Retrieved January 22, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 22, 2026, from [Link]

-

Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 22, 2026, from [Link]

-

Determination of pKa of felodipine using UV–Visible spectroscopy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 22, 2026, from [Link]

-

pKa of imidazoles. (2017, August 11). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved January 22, 2026, from [Link]

-

How to Prepare a Melting Point Capillary Tube. (2014, July 28). YouTube. Retrieved January 22, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 22, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 22, 2026, from [Link]

-

Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019, February 21). ACS Publications. Retrieved January 22, 2026, from [Link]

-

2-Imidazoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved January 22, 2026, from [Link]

-

Imidazolidine | CAS#:504-74-5. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

-

2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

2-Imidazoline. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

2-Bromoethylamine hydrobromide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

4,5-Dihydro-2-thiazolamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | C3H8BrN3 | CID 458635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions | MDPI [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. westlab.com [westlab.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. hi-tec.tripod.com [hi-tec.tripod.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Imidazolidin-2-imine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Imidazolidin-2-imine Core

The imidazolidine ring is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with significant biological activities.[1] The presence of the exocyclic imine and the potential for protonation to form a guanidinium-like cation makes imidazolidin-2-imine a versatile building block in drug design.[2] Guanidinium groups are known for their ability to form strong hydrogen bonds and interact with biological targets such as enzymes and nucleic acids.[2][3]

The hydrobromide salt of imidazolidin-2-imine (Figure 1) is expected to exist as the 2-amino-4,5-dihydro-1H-imidazolium bromide salt, where the guanidinium moiety is protonated. The precise solid-state arrangement of this ion pair, governed by hydrogen bonding and packing forces, dictates key properties like solubility, stability, and bioavailability. Therefore, a detailed crystallographic analysis is indispensable for its rational development as a pharmaceutical agent.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common route to this compound involves the reaction of ethylenediamine with cyanogen bromide. This reaction should be performed under controlled temperature and pH to avoid the formation of byproducts.

Experimental Protocol:

-

Dissolve ethylenediamine in a suitable solvent such as ethanol.

-

Slowly add a solution of cyanogen bromide in the same solvent, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture for several hours at room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity material.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. For a small, polar molecule like this compound, several crystallization techniques should be explored.

| Crystallization Technique | Description | Suitability for Imidazolidin-2-imine HBr |

| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals. | High, due to the compound's expected solubility in polar solvents like water and short-chain alcohols. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | High. A solution in water or methanol with an anti-solvent like isopropanol or acetone could be effective. |

| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Moderate. The temperature-solubility profile would need to be determined. |

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers equipped with sensitive detectors collect the diffraction pattern as the crystal is rotated.

Typical Data Collection Parameters:

| Parameter | Value | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally preferred for small molecules for better resolution. |

| Temperature | 100 K | Low temperature minimizes thermal vibrations of atoms, leading to a more precise structure. |

| Detector | CCD or CMOS | Standard detectors for modern diffractometers. |

| Data Collection Strategy | Omega and phi scans | To collect a complete and redundant dataset. |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Workflow for Structure Solution and Refinement:

Analysis of the Crystal Structure: Insights into Bonding and Interactions

Although a specific structure is not publicly available, we can predict the key structural features of this compound based on related compounds.

The Imidazolidinium Cation

The protonated imidazolidin-2-imine, or 2-amino-4,5-dihydro-1H-imidazolium, is expected to have a planar or near-planar five-membered ring.[4] The C-N bonds within the guanidinium moiety will exhibit partial double bond character due to resonance, resulting in bond lengths intermediate between single and double bonds.

Predicted Bond Lengths and Angles:

| Bond/Angle | Predicted Value | Justification |

| C-N (endocyclic) | ~1.33 - 1.36 Å | Partial double bond character in the guanidinium group. |

| C-N (exocyclic) | ~1.31 - 1.34 Å | Partial double bond character. |

| N-C-N (endocyclic) | ~108 - 110° | Consistent with a five-membered ring. |

| N-C-N (angles involving exocyclic N) | ~125 - 127° | Approaching sp2 hybridization. |

Hydrogen Bonding Network

The primary intermolecular interaction governing the crystal packing will be hydrogen bonding. The imidazolidinium cation has multiple hydrogen bond donors (the N-H groups), and the bromide anion is a good hydrogen bond acceptor. A complex and robust three-dimensional hydrogen-bonding network is anticipated.

Potential Hydrogen Bonding Motifs:

Sources

- 1. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C3H7N3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C3H8BrN3 | CID 458635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[1-(1-Phenylethyl)imidazolidin-2-ylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Imidazolidin-2-imine Hydrobromide in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing synthesis, purification, formulation, and bioavailability. Imidazolidin-2-imine hydrobromide, a cyclic guanidinium salt, presents a unique solubility profile critical for its handling and application. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide provides a foundational framework for researchers. It integrates theoretical principles, predictive analysis based on analogous structures, and a detailed, field-proven experimental protocol for determining its solubility. This document is designed to empower researchers and drug development professionals to establish a robust solubility profile for this compound, ensuring scientific integrity and accelerating development timelines.

Introduction: The Critical Role of Solubility

This compound belongs to the class of cyclic guanidines, compounds of significant interest in medicinal chemistry due to the guanidinium group's ability to form strong ionic and hydrogen bonding interactions.[1] Its structure, a five-membered ring with a protonated imine group and a bromide counter-ion, defines it as a polar, ionic salt.

Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired polymorph with high purity.

-

Process Chemistry: Solvent choice impacts reaction kinetics, yield, and impurity profiles during synthesis.

-

Formulation Development: Solubility in various excipients and solvent systems is fundamental to developing stable and effective dosage forms, from oral solids to parenteral solutions.

This guide will first establish the theoretical underpinnings of its expected solubility, then leverage data from a close structural analog to make informed predictions, and finally, provide a comprehensive, actionable protocol for experimental determination.

Physicochemical Properties & Theoretical Solubility Framework

To predict how this compound will behave in various solvents, we must first understand its inherent chemical nature.

Core Molecular Features:

-

Molecular Formula: C₃H₈BrN₃

-

Molecular Weight: 166.02 g/mol

-

Structure: A protonated cyclic guanidinium cation paired with a bromide anion.

-

Key Characteristics: High polarity, strong hydrogen bond donating (N-H groups) and accepting (N atoms) capabilities, and an ionic nature.

The "Like Dissolves Like" Principle in Action

The dissolution of an ionic salt is an energy-dependent process governed by the competition between two primary forces:

-

Lattice Energy: The strong electrostatic forces holding the guanidinium cations and bromide anions together in the crystal lattice.

-

Solvation Energy: The energy released when solvent molecules surround and stabilize the individual ions.[2]

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. This leads to the fundamental principle of "like dissolves like": polar, ionic solutes dissolve best in polar solvents.[3]

Solvent properties that favor the dissolution of this compound include:

-

High Dielectric Constant (Polarity): Solvents with a high dielectric constant can effectively shield the positive and negative ions from each other, weakening the crystal lattice.

-

Hydrogen Bonding Capability:

-

Polar Protic Solvents (e.g., water, methanol, ethanol) can donate hydrogen bonds to the bromide anion and accept hydrogen bonds from the N-H groups of the cation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and possess large dipole moments, allowing them to effectively solvate the guanidinium cation.

-

Predictive Solubility Analysis: Insights from Guanidine Hydrochloride

A study by Zhang et al. provides extensive solubility data for GuHCl in various organic solvents.[5] The trends observed offer a predictive roadmap for this compound.

Table 1: Experimental Solubility of Guanidine Hydrochloride (GuHCl) in Various Organic Solvents at 298.15 K (25 °C) [5]

| Solvent | Solvent Type | Mole Fraction Solubility (x₁) of GuHCl | Predicted Solubility for Imidazolidin-2-imine HBr |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.4017 | High |

| N,N-Dimethylacetamide (DMAC) | Polar Aprotic | 0.3400 | High |

| 2-Methoxyethanol | Polar Protic | 0.3330 | High to Moderate |

| Methanol | Polar Protic | 0.2017 | Moderate |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | 0.1704 | Moderate |

| Ethanol | Polar Protic | 0.1174 | Moderate to Low |

| Isopropanol | Polar Protic | 0.0886 | Low |

| n-Propanol | Polar Protic | 0.0660 | Low |

Data sourced from Zhang et al. (2022).[5]

Interpretation and Extrapolation:

-

High Solubility Predicted: In highly polar aprotic solvents like DMF, DMAC, and DMSO. These solvents excel at solvating the cation.

-

Moderate Solubility Predicted: In small, polar protic solvents like methanol and ethanol. Their ability to form hydrogen bonds is crucial, but their polarity is lower than the aprotic solvents listed above.

-

Low to Negligible Solubility Predicted: In solvents of lower polarity such as longer-chain alcohols (propanol, butanol), ketones (acetone), esters (ethyl acetate), and especially in non-polar solvents like toluene, hexane, and diethyl ether.[6]

This predictive framework is visualized in the workflow diagram below.

Caption: Predictive workflow for solvent selection based on physicochemical properties.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7][8][9] This method ensures that the solution reaches true equilibrium with the solid phase, providing a reliable and reproducible value.

Rationale and Self-Validation

This protocol is designed as a self-validating system. By measuring the concentration at multiple time points, the experimenter confirms that the system has reached a plateau, which is the definition of equilibrium.[10][11] The analysis of the remaining solid by methods like DSC or XRD confirms that the compound has not undergone a phase or polymorphic transformation during the experiment, ensuring the measured solubility corresponds to the initial solid form.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure solvent compatibility)

-

Volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

(Optional) DSC, XRD for solid-phase analysis

Step-by-Step Methodology

-

Preparation:

-

Set the temperature-controlled shaker to the desired temperature (e.g., 25 °C).

-

For each solvent to be tested, add a precisely known volume (e.g., 5.0 mL) to a vial. Prepare at least three replicates per solvent.

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A 2-4 fold excess over the expected solubility is a good starting point.[12]

-

Causality: Adding a clear excess ensures that the solution becomes saturated and that the final concentration is independent of the initial amount of solid added.

-

-

Equilibration:

-

Sampling and Phase Separation:

-

At predetermined time points (e.g., 8, 24, 48, and 72 hours), cease agitation and allow the solid to settle for approximately 30 minutes.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial.

-

Causality: Filtration is a critical step to separate the dissolved solute from the undissolved solid particles.[11] Failure to do so will result in an erroneously high solubility measurement.

-

-

Dilution and Quantification:

-

Immediately perform a precise dilution of the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or other suitable method to determine the concentration.

-

-

Confirmation of Equilibrium:

-

Plot the measured concentration against time for each solvent. Equilibrium is confirmed when the concentration values plateau (e.g., vary by <5% between the last two time points).[10] The value at this plateau is the equilibrium solubility.

-

-

Analysis of Residual Solid (Optional but Recommended):

-

After the final time point, recover the remaining solid from the vials.

-

Dry the solid and analyze it using techniques like XRD or DSC to confirm that the solid form has not changed during the experiment.[7]

-

Data Analysis and Reporting

Solubility should be reported in standard units such as mg/mL , g/100 g solvent , or mol/L . It is crucial to report the temperature at which the measurement was made, as solubility is temperature-dependent.[13]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Step-by-step workflow for the isothermal shake-flask solubility protocol.

Conclusion

While direct published data on the solubility of this compound in organic solvents is limited, a robust scientific approach allows for strong predictions and reliable experimental determination. As a polar, ionic salt, it is expected to exhibit the highest solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in lower alcohols like methanol, and poor solubility in non-polar media. This guide provides both the theoretical foundation for making informed solvent choices and a detailed, validated experimental protocol for researchers to generate the precise, high-quality solubility data essential for advancing drug development projects involving this compound.

References

-

Zhang, J., et al. (2022). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids, 357, 119113. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Sciencemadness Wiki. (2020). Guanidinium chloride. Available at: [Link]

-

ResearchGate. (2025). Factors Affecting the Solubility of Ionic Compounds. Available at: [Link]

-

Quora. (2018). On which factors solubility of ionic compounds depends? Available at: [Link]

-

CK-12 Foundation. (2012). 17.4 Factors Affecting Solubility. Available at: [Link]

-

Saal, C., & Serajuddin, A. T. M. (2020). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 109(9), 2647-2657. Available at: [Link]

-

Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. Available at: [Link]

-

PubMed. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Available at: [Link]

- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Syntheses of Cyclic Guanidine-Containing Natural Products. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

World Health Organization. (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. quora.com [quora.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Guanidine hydrochloride CAS#: 50-01-1 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

A Theoretical Treatise on Imidazolidin-2-imine Hydrobromide: A Computational Chemistry Perspective for Drug Discovery

Abstract

Imidazolidin-2-imine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The hydrobromide salt of this scaffold is of particular interest due to its potential for improved stability and bioavailability. This in-depth technical guide provides a comprehensive theoretical framework for the study of Imidazolidin-2-imine hydrobromide, leveraging established computational chemistry methodologies. While direct theoretical literature on this specific salt is nascent, this whitepaper synthesizes insights from studies on analogous cyclic guanidine systems to propose a robust workflow for its characterization. We will explore its structural properties, tautomeric landscapes, reactivity, and potential as a pharmacophore through the lens of quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate the discovery and optimization of novel therapeutics based on the imidazolidine-2-imine scaffold.

Introduction: The Significance of the Imidazolidin-2-imine Scaffold

The imidazolidine core is a prevalent motif in a wide array of bioactive molecules and FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[2][3] The 2-imino substitution introduces a guanidine-like functionality, which is crucial for molecular recognition and biological activity. The hydrobromide salt form can enhance the compound's solubility and stability, making it a more viable candidate for pharmaceutical development.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in modern drug discovery.[4] They provide a microscopic understanding of molecular structure, stability, and reactivity, which is often challenging to obtain through experimental methods alone. For this compound, computational analysis can elucidate key features such as its three-dimensional structure, electrostatic potential, and the intricate balance of its tautomeric forms, all of which are critical for its interaction with biological targets.

Molecular Structure and Properties of this compound

This compound (C₃H₈BrN₃) is the hydrobromide salt of 4,5-dihydro-1H-imidazol-2-amine.[5] The core structure consists of a five-membered imidazolidine ring with an exocyclic imine group at the 2-position. The hydrobromide salt formation involves the protonation of one of the nitrogen atoms, most likely the exocyclic imino nitrogen, leading to a guanidinium-like cation paired with a bromide anion.

Computed Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values, obtained from publicly available databases, provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₃H₈BrN₃ | PubChem[5] |

| Molecular Weight | 166.02 g/mol | PubChem[5] |

| Monoisotopic Mass | 164.99016 Da | PubChem[5] |

| IUPAC Name | 4,5-dihydro-1H-imidazol-2-amine;hydrobromide | PubChem[5] |

| CAS Number | 30879-89-1 | PubChem[5] |

The Crucial Role of Tautomerism in Biological Activity

The biological activity of imidazolidine-2-imine derivatives is intrinsically linked to their tautomeric state. The molecule can exist in both amino and imino forms, and the equilibrium between these tautomers can be influenced by factors such as substitution, solvent, and pH.

Tautomeric Landscape

DFT calculations on related systems have shown that the imino tautomer is generally more stable than the amino tautomer in the gas phase.[6] This preference can be attributed to the delocalization of the π-electrons within the guanidine-like moiety. The presence of the hydrobromide salt is expected to further stabilize the imino form through protonation at the exocyclic nitrogen.

A proposed theoretical workflow to investigate the tautomerism of this compound is depicted below:

Caption: Proposed workflow for the theoretical investigation of this compound tautomerism.

Theoretical Methodologies for In-Depth Analysis

To gain a comprehensive understanding of this compound, a multi-faceted computational approach is recommended. This section outlines a detailed protocol for such an investigation, drawing upon methodologies successfully applied to similar cyclic guanidine systems.[6][7]

Quantum Chemical Calculations: A Step-by-Step Protocol

-

Model Building: Construct the 3D structures of the different possible tautomers and conformers of protonated Imidazolidin-2-imine.

-

Geometry Optimization: Perform geometry optimizations for all structures using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems.[8]

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Solvation Effects: To model the behavior of the molecule in a biological environment, incorporate a continuum solvation model, such as the Self-Consistent Reaction Field (SCRF) method, to account for the effects of a solvent like water. Solvation can significantly influence tautomeric preferences.[8]

-

Spectroscopic Properties: Predict spectroscopic properties such as NMR chemical shifts. These predictions can be invaluable for interpreting experimental data and confirming the dominant tautomeric form in solution.

-

Reactivity Descriptors: Calculate reactivity descriptors such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps to predict the molecule's reactivity and potential interaction sites with biological targets.

Reactivity and Potential for Drug Development

The reactivity of this compound is governed by the electronic distribution within the guanidinium-like cation. DFT studies on related guanidinium salts have provided insights into their reactivity in reactions like aza-Michael additions and intramolecular cyclizations.[7] These studies indicate that the initial nucleophilic addition is often the most energetically demanding step.

Frontier Molecular Orbitals and Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map visually represents the charge distribution and can identify regions prone to electrophilic or nucleophilic attack.

Caption: Workflow for analyzing the reactivity of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By leveraging established computational methodologies, researchers can gain profound insights into its structural, electronic, and reactive properties. The proposed workflow, encompassing DFT calculations for geometry optimization, tautomer analysis, and reactivity prediction, provides a roadmap for the rational design of novel therapeutics based on this important scaffold.

Future theoretical work should focus on validating these computational models with experimental data, such as crystal structures and spectroscopic analyses. Furthermore, molecular docking and dynamics simulations can be employed to study the interaction of this compound with specific biological targets, thereby guiding the development of more potent and selective drug candidates.

References

-

Glasovac, Z., Barešić, L., & Margetić, D. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2218. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 458635, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 458635, this compound. [Link]

-

Yathirajan, H. S., et al. (2017). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 19(34), 5093-5102. [Link]

-

Bakhtina, M. Y., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4438. [Link]

-

Di Mola, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2794-2802. [Link]

-

González-Vera, J. A., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(21), 7339. [Link]

-

ResearchGate. (n.d.). Mesomeric forms of imidazolidin-2-iminato ligands. [Link]

-

De, S., & Parameswaran, P. (2012). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Journal of Molecular Modeling, 18(10), 4541-4548. [Link]

-

ResearchGate. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

-

Remko, M., & Rode, B. M. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Chemical Physics Letters, 341(1-2), 143-149. [Link]

-

ResearchGate. (n.d.). E and Z isomers of 2-imino-2-oxazolidine and 2-imino-2-thiazolidine. [Link]

-

González-Vera, J. A., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(21), 7339. [Link]

-

Tavakol, H. (2012). DFT, AIM, and NBO analyses of 1-methyl-2-thioxoimidazolidin-4-one tautomers and their complexes with iodine. Journal of Structural Chemistry, 53(4), 632-640. [Link]

-

D'Elia, V., & Gessner, V. H. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 604. [Link]

-

Husain, A., et al. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3223-3228. [Link]

-

ResearchGate. (n.d.). Literature references for the synthesis of the examined imines and spectroscopic data for the corresponding amines. [Link]

-

Rinschen, M. M., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(11), 6164-6211. [Link]

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C3H8BrN3 | CID 458635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization [mdpi.com]

- 8. researchgate.net [researchgate.net]

Imidazolidin-2-imine Hydrobromide: A Technical Guide to a Versatile Cyclic Guanidine Analog for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The guanidinium group is a cornerstone pharmacophore in medicinal chemistry, prized for its ability to engage in multifaceted, high-energy interactions with biological targets. When incorporated into a cyclic scaffold, its properties can be fine-tuned, offering researchers a powerful tool for molecular design. Imidazolidin-2-imine, a fundamental five-membered cyclic guanidine, represents a highly versatile and synthetically accessible building block. This guide provides a comprehensive technical overview of its hydrobromide salt, covering its physicochemical properties, synthesis, biological relevance, and detailed analytical protocols. It is intended to serve as a practical resource for scientists engaged in drug discovery and development, enabling them to leverage this scaffold in the rational design of novel therapeutics.

Core Concepts: Physicochemical and Structural Properties

The utility of imidazolidin-2-imine hydrobromide as a research tool stems directly from its distinct structural and chemical nature. Understanding these foundational properties is critical for its effective application.

Chemical Identity and Properties

Imidazolidin-2-imine is the parent compound of a class of five-membered cyclic guanidines.[1] It is most commonly handled as its hydrobromide salt to improve stability and handling characteristics.

| Property | Value | Source |

| IUPAC Name | imidazolidin-2-imine;hydrobromide | [2] |

| CAS Number | 30879-89-1 | |

| Molecular Formula | C₃H₈BrN₃ | [2] |

| Molecular Weight | 166.02 g/mol | [2] |

| Parent Compound | 4,5-Dihydro-1H-imidazol-2-amine (CID: 134784) | [2] |

Structural Analysis: The Power of the Cyclic Guanidinium Cation

The key to the functionality of imidazolidin-2-imine lies in the electronic properties of its protonated form. The guanidine group is one of the strongest organic bases in biology, a consequence of the exceptional stability of its conjugate acid, the guanidinium cation.[3] This stability arises from the delocalization of the positive charge across the central carbon and all three nitrogen atoms, a phenomenon often referred to as "Y-delocalization".[4][5]

Incorporating this group into the imidazolidine ring system imparts conformational rigidity compared to acyclic analogs like arginine. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Caption: General workflow for the synthesis of the core scaffold.

Strategies for Derivatization

The imidazolidin-2-imine scaffold is an excellent starting point for building chemical libraries for structure-activity relationship (SAR) studies. Derivatization can be pursued at several positions:

-

N1 and N3 Positions: Alkylation or acylation of the ring nitrogens can be achieved, although this requires careful selection of protecting group strategies to avoid reaction at the more nucleophilic exocyclic nitrogen.

-

Exocyclic Imine: The exocyclic nitrogen can be functionalized, transforming the core into a more complex substituted guanidine.

-

C4 and C5 Positions: Starting with substituted 1,2-diamines instead of ethylenediamine allows for the introduction of substituents on the carbon backbone of the ring.

These approaches have been used to develop potent and selective modulators of various biological targets. [6][7]

The Guanidine Moiety in a Biological Context

The guanidinium group is a "privileged" pharmacophore because it mimics the side chain of arginine, enabling it to participate in a rich network of non-covalent interactions.

Mechanism of Molecular Recognition

At physiological pH, the guanidinium group is protonated and can engage with biological targets through several key interaction modes:

-

Salt Bridges & Hydrogen Bonding: It acts as a potent hydrogen bond donor, forming highly stable, bidentate salt bridges with the carboxylate groups of aspartate and glutamate residues. [8]* Phosphate Binding: The delocalized positive charge allows for strong electrostatic interactions with the phosphate backbone of DNA/RNA or phosphorylated residues.

-

Cation-π Stacking: The planar guanidinium ion can stack favorably with the electron-rich faces of aromatic residues like tryptophan, tyrosine, and phenylalanine. [8]

Caption: Key molecular interactions of the guanidinium group.

Precedent in Drug Discovery

The cyclic guanidine motif is present in numerous natural products and approved drugs, highlighting its therapeutic relevance. [8][9]Research into synthetic analogs has yielded compounds with a wide range of activities.

| Biological Activity | Target Class Example | Reference |

| Antidiabetic | Glucagon Receptor Antagonists | [6] |

| Anticancer | LMTK3 Kinase Inhibitors | [7] |

| Antimicrobial | Bacterial Cell Wall/Membrane | [8][9] |

| Neuromodulatory | Adrenergic & Imidazoline Receptors | [10][11] |

| Antiviral | Viral Entry/Replication Proteins | [8][9] |

Experimental Protocols & Analytical Characterization

Rigorous synthesis and characterization are paramount for reproducible results. The following section provides validated starting points for laboratory work.

Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for cyclic guanidine synthesis. [12][13] Materials:

-

Ethylenediamine

-

Cyanogen bromide (Caution: Highly Toxic)

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Dissolution: Dissolve ethylenediamine (1.0 eq) in absolute ethanol.

-

Addition of Cyanogen Bromide: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (1.0 eq) in ethanol dropwise. EXTREME CAUTION: Cyanogen bromide is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield this compound.

Quality Control and Characterization

Self-Validation: The identity and purity of the synthesized material must be confirmed before use. A combination of chromatographic and spectroscopic methods provides a self-validating system.

A. HPLC Analysis (Adapted from)[14]

-

Rationale: Due to the high polarity and basicity of the compound, a standard reversed-phase method may be inadequate. Hydrophilic Interaction Chromatography (HILIC) is often a better choice. An alternative simple UV method is also described.

-

Column: Cogent Diamond Hydride™, 4µm, 100Å [14]* Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid [14]* Flow Rate: 1.0 mL/min [14]* Detection: UV at 195 nm [14]* Expected Result: A sharp, symmetrical peak for the main compound, with minimal impurities.

B. LC-MS/MS Analysis

-

Rationale: For sensitive quantification or identification in complex matrices, LC-MS/MS is the gold standard. Derivatization can improve chromatographic behavior and sensitivity. [15]* Derivatization (Optional): Use benzoin to form a fluorescent and readily ionizable derivative. [15]* Instrumentation: Couple a suitable HPLC system (as described above) to a triple-quadrupole mass spectrometer.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode, tracking the transition from the parent ion [M+H]⁺ to a specific fragment ion to ensure selectivity and sensitivity.

C. NMR Spectroscopy

-

Rationale: NMR provides unambiguous structural confirmation.

-

Solvent: D₂O or DMSO-d₆

-

¹H NMR: Expect a singlet for the four equivalent methylene protons (-CH₂-CH₂-) of the imidazolidine ring due to rapid conformational averaging. Signals for the N-H protons will also be present, which may be broad and exchangeable with D₂O.

-

¹³C NMR: Expect a signal for the equivalent methylene carbons and a distinct signal for the C2 guanidinium carbon in the characteristic downfield region (~160-170 ppm).

Safety and Handling

This compound and its synthetic precursors require careful handling.

-

GHS Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [16][17]* Handling: Handle in a well-ventilated area or a chemical fume hood, especially during synthesis and when working with the solid to avoid dust inhalation. [16]* Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a foundational building block for sophisticated molecular design. Its combination of a rigid cyclic backbone and the potent interaction capabilities of the guanidinium group makes it an invaluable tool for medicinal chemists. By providing a robust framework for SAR exploration, it enables the development of selective and high-affinity ligands. Future applications will likely see this scaffold utilized in the construction of diverse chemical libraries for high-throughput screening, as a key fragment in fragment-based drug discovery campaigns, and as a starting point for novel organocatalysts.

References

-

Title: Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis Source: NIH URL: [Link]

-

Title: HPLC Methods for analysis of Guanidine Source: HELIX Chromatography URL: [Link]

-

Title: this compound | C3H8BrN3 | CID 458635 Source: PubChem - NIH URL: [Link]

-

Title: Syntheses of Cyclic Guanidine-Containing Natural Products Source: PubMed Central - NIH URL: [Link]

-

Title: Guanidine Analyzed with HPLC- AppNote Source: MicroSolv URL: [Link]

-

Title: Guanidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of 1-hydroxy-2-(o-tolylimino)imidazolidine hydrobromide Source: PrepChem.com URL: [Link]

-

Title: GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES Source: ResearchGate URL: [Link]

-

Title: Discovery of cyclic guanidines as potent, orally active, human glucagon receptor antagonists Source: PubMed URL: [Link]

-

Title: GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES Source: INEOS OPEN URL: [Link]

-

Title: Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines Source: PubMed Central - NIH URL: [Link]

-

Title: Guanidines: from classical approaches to efficient catalytic syntheses Source: RSC Publishing URL: [Link]

-

Title: Guanidine, trimethylenemethane, and "Y-delocalization." Can acyclic compounds have "aromatic" stability? Source: ACS Publications URL: [Link]

-

Title: Applications of Guanidine in Pharmaceutical Field Source: JOCPR URL: [Link]

-

Title: Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase Source: PubMed URL: [Link]

-

Title: 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities Source: PubMed URL: [Link]

-

Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: PubMed Central - NIH URL: [Link]

-

Title: 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities Source: ResearchGate URL: [Link]

-

Title: Imidazolidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A fast route for the synthesis of cyclic guanidine derivatives Source: ResearchGate URL: [Link]

Sources

- 1. Imidazolidine - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H8BrN3 | CID 458635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ineosopen.org [ineosopen.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of cyclic guanidines as potent, orally active, human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

- 15. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to Investigating the Biological Targets of Imidazolidin-2-imine Hydrobromide

Introduction: Rationale and Approach

Imidazolidin-2-imine hydrobromide belongs to the family of cyclic guanidines, a chemical scaffold of significant pharmacological interest. The guanidinium group, characterized by its planarity, high basicity (pKa ≈ 13.6), and ability to form multiple hydrogen bonds, is a key recognition motif for a diverse range of biological macromolecules.[1][2] While direct studies on this compound are sparse, its core structure is shared by numerous well-characterized bioactive molecules, including natural products and synthetic drugs.[1][3] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential biological targets.

Our approach is rooted in structural analogy, prioritizing target classes that are known to interact with guanidine, imidazoline, and 2-aminoimidazoline moieties.[4] For each potential target class, we will discuss the scientific rationale, propose robust experimental protocols for validation, and provide the necessary tools for data interpretation and visualization. This document is designed not as a rigid set of instructions, but as a strategic blueprint for discovery.

Part 1: Adrenergic Receptors - The Canonical Target Family

Expertise & Experience: The 2-iminoimidazolidine substructure is a classic pharmacophore found in potent α2-adrenergic receptor agonists like clonidine and guanfacine, as well as the related guanidinium compound guanabenz.[5][6][7] These drugs exert centrally-mediated antihypertensive effects by mimicking norepinephrine at presynaptic α2-autoreceptors.[7] The positively charged guanidinium group fits well within the orthosteric binding pocket of these receptors.[8] Therefore, α-adrenergic receptors represent a primary and high-probability target class for Imidazolidin-2-imine. It is crucial to assess activity not only at the α2 subtype but also at α1 and β subtypes to build a comprehensive selectivity profile.[7][9]

Experimental Validation: Receptor Binding and Functional Assays

A two-tiered approach is essential: first, determine the compound's binding affinity (Ki) through competitive radioligand displacement assays; second, characterize its functional effect (agonist, antagonist, or inverse agonist) using a cell-based functional assay.

Protocol 1: Radioligand Binding Affinity Assay

-

Cell Culture & Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing human α1A, α2A, and β2 adrenergic receptor subtypes.

-

Harvest cells, homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine:

-

Cell membranes (10-50 µg protein/well).

-

A fixed concentration of a selective radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine or [3H]yohimbine for α2).

-

A range of concentrations of this compound (e.g., 10 pM to 100 µM).

-

-

To determine non-specific binding, include wells with an excess of a known, non-labeled competitor (e.g., 10 µM phentolamine).

-

Incubate at room temperature for 60-90 minutes.

-

-

Detection & Analysis:

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the data and use non-linear regression (one-site fit) to determine the IC50 value, which can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Functional Assay (for Gs/Gi-coupled receptors)

-

Cell Culture: Seed HEK293 cells expressing the receptor of interest (e.g., α2A, which is Gi-coupled) in a 96-well plate.

-

Assay Procedure:

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

To test for agonist activity , add varying concentrations of this compound along with forskolin (an adenylyl cyclase activator). An α2 agonist will inhibit forskolin-stimulated cAMP production.

-

To test for antagonist activity , pre-incubate cells with varying concentrations of this compound, then stimulate with a known α2 agonist (e.g., UK 14,304). An antagonist will block the agonist-induced decrease in cAMP.

-

-

Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Analysis: Plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

| Target Receptor | Radioligand | Ki (nM) of Test Compound | Functional Assay | EC50/IC50 (nM) | Activity Profile |

| α1A-Adrenergic | [3H]prazosin | Experimental Value | Calcium Flux | Experimental Value | Agonist/Antagonist |

| α2A-Adrenergic | [3H]rauwolscine | Experimental Value | cAMP Inhibition | Experimental Value | Agonist/Antagonist |

| β2-Adrenergic | [125I]cyanopindolol | Experimental Value | cAMP Stimulation | Experimental Value | Agonist/Antagonist |

| Table 1: Hypothetical data summary for adrenergic receptor profiling. |

Visualization of Experimental Workflow:

Caption: Workflow for Adrenergic Receptor Target Validation.

Part 2: Imidazoline Receptors - A Structurally-Informed Hypothesis

Expertise & Experience: The discovery of imidazoline binding sites (IBS) arose from the observation that drugs like clonidine interacted with non-adrenergic sites.[4][10] These receptors are now classified into at least three subtypes (I1, I2, I3) and are considered distinct protein entities from adrenergic receptors.[11][12] The imidazoline ring of the test compound makes IBS a compelling potential target. The endogenous ligand agmatine, a decarboxylated arginine, is also a guanidinium compound, further strengthening this hypothesis.[10] I1 receptors are implicated in blood pressure control, while I2 sites are located on mitochondria and are allosterically coupled to monoamine oxidase (MAO).[10][11]

Experimental Validation: Selective Binding Assays

Characterization requires competitive binding assays using radioligands that can differentiate between imidazoline subtypes and α2-adrenergic receptors.

Protocol 3: Imidazoline Receptor Binding

-

Tissue/Cell Preparation:

-

I1 Receptors: Use membranes from PC12 cells or bovine adrenal chromaffin cells.

-

I2 Receptors: Use membranes from rabbit or human kidney cortex, or rat liver.[12]

-

-

Selective Binding Assay:

-

The core protocol is similar to Protocol 1. The key is the choice of radioligand and masking agents.

-

For I1 sites: Use [3H]clonidine or [3H]moxonidine as the radioligand. To prevent binding to α2-receptors, perform the assay in the presence of a high concentration of an α2-selective antagonist that has low affinity for I1 sites (e.g., 10 µM rauwolscine or yohimbine).

-

For I2 sites: Use [3H]idazoxan as the radioligand. To mask α2-receptors, include a high concentration of an α2-selective agonist (e.g., 10 µM norepinephrine) and GTPγS to keep the α2-receptor in a low-affinity state.

-

Non-specific binding is determined using a high concentration of a suitable non-labeled imidazoline ligand (e.g., 10 µM cirazoline).

-

-

Analysis: Calculate Ki values as described in Protocol 1. High affinity (low Ki) in these selective assays would confirm interaction with imidazoline receptors.

Visualization of Imidazoline vs. Adrenergic Selectivity:

Caption: Inhibition of the NOS pathway by guanidino compounds.

Part 4: Voltage-Gated Ion Channels - A Classic Guanidinium Target

Expertise & Experience: The guanidinium group is the pharmacophore of potent, naturally-occurring ion channel blockers like tetrodotoxin (TTX) and saxitoxin (STX), which physically occlude the pore of voltage-gated sodium channels. [13][14]Synthetic guanidine derivatives have also been shown to inhibit voltage-gated potassium (Kv) and calcium (CaV) channels. [15][16]This interaction is often "use-dependent," meaning the block is more pronounced when the channels are actively opening and closing. [16]Given this strong precedent, screening Imidazolidin-2-imine against a panel of key ion channels is a critical step.

Experimental Validation: Electrophysiology